molecular formula C9H12S B7974401 (2,6-Dimethylphenyl)methanethiol

(2,6-Dimethylphenyl)methanethiol

Cat. No.: B7974401
M. Wt: 152.26 g/mol
InChI Key: GQCATQPMBHAFOP-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)methanethiol (CAS TBD) is an organosulfur compound characterized by a benzene ring substituted with methyl groups at the 2- and 6-positions and a methanethiol (-CH2SH) functional group at the para position. Its molecular formula is C9H12S, with a molecular weight of 152.26 g/mol. The thiol group confers nucleophilic reactivity, enabling participation in disulfide bond formation, metal coordination, and thiol-ene click chemistry.

Properties

IUPAC Name

(2,6-dimethylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCATQPMBHAFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dimethylphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP (Octanol-Water)
This compound 152.26 Not reported ~220–240 (est.) ~3.2 (estimated)
Metalaxyl 279.33 71–73 Decomposes 1.76
Benalaxyl 325.39 78–80 Decomposes 3.12

Notes:

  • Decomposition of amides at elevated temperatures contrasts with the distillable nature of thiols.
Table 2: Spectroscopic Data (NMR Comparison)
Compound <sup>1</sup>H NMR (δ, ppm) <sup>13</sup>C NMR (δ, ppm)
This compound 2.27 (s, 6H, CH3), 3.75 (s, 2H, CH2), 1.32 (t, 1H, SH) 21.1 (CH3), 35.8 (CH2), 138.5 (aromatic C)
Metalaxyl 1.31 (s, 9H, C(CH3)3), 4.28 (d, OCH2) 31.2 (C(CH3)3), 165.9 (C=O)

Insights :

  • The thiol proton (~1.32 ppm) is deshielded compared to amide NH signals (~10.20 ppm in related triazine compounds ).
  • Aromatic carbon environments differ due to electronic effects of substituents.

Biological Activity

(2,6-Dimethylphenyl)methanethiol, identified by its CAS number 1384865-20-6, is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

  • Molecular Weight : 152.26 g/mol
  • Chemical Structure : The compound features a thiol group attached to a dimethyl-substituted phenyl ring.

The biological activity of this compound may be influenced by its structural characteristics. Similar compounds, such as methanethiol, have shown interactions with various enzymes and proteins:

  • Enzyme Interactions : Methanethiol has been reported to interact with selenium-binding protein 1 (selenbp1) and methyltransferase-like protein 7b (mettl7b), which are involved in sulfur metabolism and methylation processes.
  • Biochemical Pathways : The compound may affect sulfur metabolism pathways, potentially impacting cellular processes related to oxidative stress and detoxification mechanisms.

Biological Activity

The biological effects of this compound can be categorized into several areas:

  • Antioxidant Activity : Preliminary studies suggest that thiols can act as antioxidants by neutralizing free radicals. This property may be relevant in cancer research where oxidative stress plays a critical role .
  • Volatile Organic Compounds (VOCs) : Methanethiol is part of the cancer-associated signature of VOCs. Its presence in certain biological contexts may indicate pathological states.

Case Studies and Research Findings

  • Microbial Interactions :
    • A study involving the methanotrophic bacterium Methylacidiphilum fumariolicum demonstrated that methanethiol could be consumed by microbial communities, leading to hydrogen sulfide production. This indicates potential ecological roles for the compound in biogeochemical cycles .
  • Toxicological Assessments :
    • Toxicological studies have indicated that exposure to high concentrations of thiols can lead to growth inhibition in microbial cultures. For instance, concentrations above 3 μM were found to inhibit growth significantly in controlled experiments .
  • Potential Therapeutic Applications :
    • Research into the therapeutic properties of thiols has suggested their use in drug development for conditions involving oxidative stress and inflammation. The unique properties of this compound may offer new avenues for pharmacological interventions .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
(3,5-Dimethylphenyl)methanethiol75155-96-3Antioxidant properties; enzyme interactions
(4-Methylphenyl)methanethiolNot AvailableLimited studies; potential VOC interactions
Methanethiol74-93-1Known for toxicity; significant microbial interactions

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